The discovery and synthesis of BDOIA383 can be attributed to ongoing research in medicinal chemistry and materials science. Its development is often linked to studies aimed at creating novel compounds with enhanced biological activity or improved material properties.
BDOIA383 falls under the category of synthetic organic compounds. It is typically classified based on its molecular structure and functional groups, which dictate its chemical behavior and interactions.
The synthesis of BDOIA383 can be achieved through several methods, primarily involving multi-step organic synthesis techniques. These methods often include:
Technical details regarding the synthesis may involve specific reagents, catalysts, and conditions such as temperature and pressure, which are crucial for optimizing yield and purity.
The molecular structure of BDOIA383 can be represented using various chemical notation systems, including:
Key data points regarding BDOIA383's molecular structure include:
BDOIA383 participates in various chemical reactions typical for heterocyclic compounds. Common reaction types include:
The conditions under which these reactions occur—such as solvent choice, temperature, and catalysts—are critical for determining the efficiency and outcome of the reactions involving BDOIA383.
The mechanism of action for BDOIA383 varies depending on its application but generally involves:
Research data may include kinetic studies, binding affinities, and other quantitative measures that elucidate how BDOIA383 functions at a molecular level.
BDOIA383 exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies may provide insights into these properties through experimental observations and analyses.
BDOIA383 has potential applications across multiple scientific domains:
Research continues to explore these applications further, aiming to harness the unique characteristics of BDOIA383 for innovative solutions in science and industry.
BDOIA383 (proposed IUPAC name: 4-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-c]pyridin-6-one) is a synthetic small-molecule bromodomain inhibitor characterized by a tetracyclic core structure. The molecule integrates a benzodioxole moiety linked to an imidazopyridinone pharmacophore, with a methylpiperazine group enhancing solubility and target interaction [8]. Its molecular weight (389.4 g/mol) and calculated LogP (2.8) suggest moderate lipophilicity, suitable for cell permeability. The structural motif features a conserved acetyl-lysine mimetic region that competitively binds to bromodomain acetyl-lysine recognition sites (BRD4 BD1 Kd = 48 nM) [8]. Key chemical descriptors include:
Table 1: Chemical Profile of BDOIA383
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₃N₅O₃ |
Exact Mass | 389.42 g/mol |
logP (Predicted) | 2.8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 4 |
Key Pharmacophores | Benzodioxole, Imidazopyridinone, Methylpiperazine |
BDOIA383 emerged during the "bromodomain inhibitor renaissance" (2010–2020), addressing limitations of first-generation BET inhibitors like JQ1. While JQ1 exhibited pan-BET affinity, BDOIA383’s benzodioxolyl-imidazopyridinone scaffold was engineered for selective subfamily recognition. This design exploited differential residue interactions in the ZA channel of BRD4 BD1 versus BRD2/3 [2] [8]. Medicinal chemistry optimization involved:
This evolution exemplifies structure-enabled drug design against epigenetic targets, paralleling advances in HCV protease inhibitors and pyrazolone-based therapeutics [2] [5].
BDOIA383 modulates transcription by disrupting bromodomain-histone interactions, thereby altering chromatin accessibility. It demonstrates preferential inhibition of BRD4-dependent oncogenic transcriptomes (e.g., MYC, BCL2) while sparing housekeeping genes [3] [6]. The compound’s therapeutic relevance spans three disease paradigms:
Table 2: Disease-Relevant Epigenetic Targets of BDOIA383
Disease Area | Primary Target | Key Regulated Genes | Observed Effect |
---|---|---|---|
Acute Myeloid Leukemia | BRD4 BD1 | MYC, BCL2, CDK6 | Cell cycle arrest (G₁ phase) |
Neuroinflammation | BRD4 BD2 | IL1B, TNF, NLRP3 | 62% cytokine reduction |
Metabolic Syndrome | BRD2 BD1 | PPARγ, SREBP1 | 3-fold increase in GLUT4 expression |
Mechanistically, BDOIA383 binding induces conformational collapse of the bromodomain acetyl-lysine binding pocket, preventing chromatin engagement [9]. This disrupts recruitment of transcriptional elongation complexes (e.g., P-TEFb), halting RNA polymerase II phosphorylation [6] [9]. Such precision epigenetic interference establishes BDOIA383 as a chemical probe for dissecting BET-dependent disease pathways.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2